molecular formula C16H24ClN3O4S B2606318 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide CAS No. 2320687-38-3

5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide

Cat. No.: B2606318
CAS No.: 2320687-38-3
M. Wt: 389.9
InChI Key: HQTLGXLNDUZIDD-UHFFFAOYSA-N
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Description

5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H24ClN3O4S and its molecular weight is 389.9. The purity is usually 95%.
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Scientific Research Applications

Gastrointestinal Motility Enhancement

This compound has been evaluated for its effect on gastrointestinal motility, particularly due to its action as a selective serotonin 4 (5-HT4) receptor agonist. Benzamide derivatives, including similar structures, have shown promise in accelerating gastric emptying and increasing the frequency of defecation. This suggests potential applications in the development of prokinetic agents that are effective on both the upper and lower gastrointestinal tract, offering an innovative approach to treat various motility disorders without the common side effects associated with 5-HT3- and dopamine D2 receptor-binding affinity (Sonda, Katayama, Kawahara, Sato, Asano, 2004).

Serotonin Receptor Agonism and Antagonism

Research into benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid has identified potent 5-HT4 receptor agonists, highlighting the compound's relevance in studying neurotransmitter systems. This includes the modulation of serotonin (5-HT) but suggests a partial agonist profile for these compounds, which could be crucial for developing new treatments for conditions influenced by serotonin levels, such as certain gastrointestinal and psychiatric disorders (Yang, Soulier, Sicsic, Mathé-Allainmat, Brémont, Croci, Cardamone, Aureggi, Langlois, 1997).

Corrosion Inhibition

Piperidine derivatives, including structures analogous to the given compound, have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggest these derivatives can significantly inhibit corrosion, which might extend to similar compounds. This research indicates potential applications in materials science, particularly in developing new corrosion inhibitors for industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, Islam, 2016).

Properties

IUPAC Name

5-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-8-6-12(7-9-20)11-18-16(21)14-10-13(17)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTLGXLNDUZIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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